5-Methoxynicotinic acid

描述

Historical Context and Significance in Nicotinic Acid Chemistry

The significance of 5-Methoxynicotinic acid is rooted in the broader history of its parent compound, nicotinic acid. Nicotinic acid, also known as niacin or vitamin B3, belongs to the pyridinecarboxylic acid group. wikipedia.org Its prominence in scientific research surged in 1937 when biochemist Conrad Elvehjem isolated it from the liver and identified it as the "pellagra-preventing factor". wikipedia.org This discovery was pivotal in understanding and treating pellagra, a widespread nutritional deficiency disease. wikipedia.org Later, in 1955, research uncovered the lipid-lowering properties of nicotinic acid, establishing another major avenue of pharmacological research. wikipedia.org

Within this context, this compound emerged as a valuable derivative for synthetic chemistry. The introduction of a methoxy (B1213986) group at the 5-position of the pyridine (B92270) ring is chemically significant. This modification alters the electronic properties of the molecule; the methoxy group acts as an electron-donating group through resonance, which influences the reactivity of the pyridine ring and the acidity of the carboxylic acid group. This functionalization allows chemists to fine-tune the steric and electronic characteristics of the molecule, making this compound a versatile precursor for developing a wide range of more complex, substituted nicotinic acid derivatives with specific, tailored properties for research in medicinal and materials science.

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has expanded into numerous areas, primarily leveraging the compound as a foundational scaffold in synthetic chemistry. The core trajectory focuses on its use as an intermediate to generate novel molecules with potential biological activity. smolecule.comchemimpex.com

Key research directions include:

Medicinal Chemistry and Drug Discovery: A significant portion of research utilizes this compound to synthesize derivatives for potential therapeutic applications.

Antimicrobial and Antifungal Agents: Various derivatives have been synthesized and studied for their potential antibacterial and antifungal properties. smolecule.comresearchgate.net For instance, pyrazoline derivatives synthesized from related structures have shown promise as antifungal agents. researchgate.net

Anti-inflammatory Activity: The core structure is used to develop compounds investigated for their potential to reduce inflammation. smolecule.com

Neuroprotective Agents: Derivatives of this compound are subjects of research for potential treatments of neurological and neurodegenerative diseases. ontosight.aismolecule.com

Antiviral Compounds: In recent research, this compound was used in the multi-step synthesis of a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov

Metabolic and Cardiovascular Disease: A chlorinated derivative, 5-Chloro-2-methoxynicotinic acid, has been shown to have oral hypoglycemic effects. biosynth.com Furthermore, a derivative of 6-methoxynicotinic acid was identified as a highly potent and selective nonsteroidal mineralocorticoid receptor antagonist, a target for cardiovascular diseases. bindingdb.org

Antituberculosis Research: The compound has been used to create analogs of the tuberculosis drug bedaquiline (B32110) by replacing its naphthalene (B1677914) unit, in studies aiming to improve properties like lipophilicity. researchgate.net

Organic and Synthetic Chemistry: It serves as a fundamental building block for creating more complex heterocyclic compounds. Its bromine- and chlorine-substituted derivatives, such as Methyl 6-bromo-5-methoxynicotinate and 5-Chloro-6-methoxynicotinic acid, are common intermediates that allow for further chemical modifications through reactions like nucleophilic substitution and coupling reactions. smolecule.com

Agricultural Chemistry: Some derivatives are explored for their potential use in agriculture as pesticides or herbicides due to their biological activity. smolecule.comchemimpex.com

The following table summarizes some key derivatives and their primary research applications.

| Derivative Name | Molecular Formula | Primary Research Application |

| 5-Chloro-6-methoxynicotinic acid | C₇H₆ClNO₃ | Building block for heterocyclic compounds; potential antimicrobial and anti-inflammatory properties. |

| 2-Fluoro-5-methoxynicotinic acid | C₇H₆FNO₃ | Building block for complex molecules; studied for potential antimicrobial and anti-inflammatory activity. |

| Methyl 6-bromo-5-methoxynicotinate | C₈H₈BrNO₃ | Precursor in pharmaceutical research and organic synthesis; potential antimicrobial and anti-inflammatory effects. smolecule.com |

| 5-Bromo-2-methoxypyridine-3-carboxylic acid | C₇H₆BrNO₃ | Intermediate in pharmaceutical and agrochemical synthesis. chemimpex.com |

| 5-Chloro-2-methoxynicotinic acid | C₇H₆ClNO₃ | Reagent in organic synthesis; studied for oral hypoglycemic effects. biosynth.com |

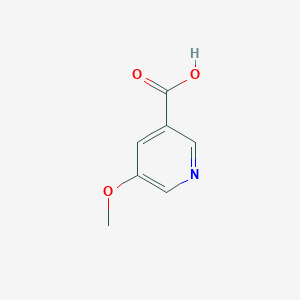

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZUWTLBWRZRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313471 | |

| Record name | 5-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20826-03-3 | |

| Record name | 5-Methoxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-Methoxynicotinic Acid

The preparation of this compound can be achieved through various synthetic pathways, which can be broadly categorized into direct and multi-step strategies.

Direct Synthetic Approaches (e.g., methoxylation of nicotinic acid or its derivatives)

Direct methoxylation of the nicotinic acid core at the 5-position presents a synthetic challenge. Literature primarily focuses on the synthesis of nicotinic acid itself from precursors like 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine (B142974) through oxidation. While methods for introducing substituents onto the pyridine (B92270) ring are known, a direct, one-step methoxylation of nicotinic acid to yield the 5-methoxy derivative is not a commonly reported or well-established synthetic route. The reactivity of the pyridine ring often necessitates more complex, multi-step strategies to achieve specific substitution patterns.

Multi-step Synthesis Strategies

Multi-step syntheses are the predominant methods for obtaining this compound. These routes offer greater control over regioselectivity and are adaptable for producing various analogs.

One common strategy involves the hydrolysis of a corresponding ester, such as methyl 5-methoxynicotinate. In a typical procedure, methyl 5-methoxynicotinate is treated with an aqueous base, like sodium hydroxide (B78521) (NaOH), in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and methanol (B129727). The reaction mixture is stirred at room temperature to facilitate the saponification of the ester. Following the completion of the reaction, the organic solvents are removed, and the aqueous residue is acidified with an acid like hydrochloric acid (HCl) to precipitate the this compound product. This method is effective, often providing high yields of the desired carboxylic acid.

Another multi-step approach can be envisioned starting from 5-hydroxynicotinic acid. This precursor can first undergo esterification, for example, by reacting it with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) under reflux conditions to form ethyl 5-hydroxynicotinate. The next step would involve the methylation of the hydroxyl group to a methoxy (B1213986) group, which can be achieved using a suitable methylating agent. Finally, the ethyl ester is hydrolyzed back to the carboxylic acid, similar to the method described above, to yield this compound.

These multi-step routes, while involving more stages, provide reliable access to this compound with good purity and yield.

Synthesis of Derivatives and Analogs of this compound

The synthesis of halogenated analogs of this compound is crucial for developing new pharmaceutical candidates and functional materials. The introduction of bromine or chlorine atoms onto the pyridine ring can significantly alter the compound's physicochemical and biological properties.

Halogenated Analogs

5-Bromo-2-methoxynicotinic acid: The synthesis of this derivative can be approached through the bromination of a pre-existing 2-methoxynicotinic acid derivative. For instance, a general procedure involves reacting 2-methoxynicotinic acid with a brominating agent. More specifically, the synthesis of related compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the bromination of its non-brominated precursor, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, using N-bromosuccinimide (NBS), followed by alkaline hydrolysis to yield the final acid. This suggests a plausible route for 5-bromo-2-methoxynicotinic acid would be the direct bromination of 2-methoxynicotinic acid or its ester, followed by hydrolysis if an ester is used.

5-Bromo-6-methoxynicotinic acid: The synthesis of this isomer can be approached by starting with a di-substituted pyridine. A potential route involves using a precursor like 3,5-dibromo-2-methoxypyridine. Subsequent functionalization, such as lithiation followed by carboxylation, could introduce the carboxylic acid group at the desired position. The synthesis often begins with commercially available materials that are then modified through a series of reactions to build the target molecule.

Below is a table summarizing the key starting materials and general reaction types for the synthesis of bromo-substituted derivatives.

| Target Compound | Plausible Starting Material(s) | Key Reaction Steps |

| 5-Bromo-2-methoxynicotinic acid | 2-Methoxynicotinic acid or its ester | Electrophilic Bromination, Hydrolysis (if starting from ester) |

| 5-Bromo-6-methoxynicotinic acid | 3,5-Dibromo-2-methoxypyridine | Lithiation, Carboxylation |

2-Chloro-5-methoxynicotinic acid: The synthesis of this compound can be achieved through a multi-step process starting from 2,6-dichloronicotinic acid. The synthesis of a related compound, 2-chloro-5-methylnicotinic acid, involves the hydrolysis of its methyl ester, which is a common final step. A plausible route for 2-chloro-5-methoxynicotinic acid could involve the selective methoxylation of a dichlorinated precursor. For example, starting with methyl 2,6-dichloronicotinate, a selective nucleophilic substitution with sodium methoxide (B1231860) could potentially yield methyl 2-chloro-6-methoxynicotinate and methyl 6-chloro-2-methoxynicotinate. After separation of isomers, the desired intermediate would then be subjected to reactions to introduce the methoxy group at the 5-position, although this would be a complex regiochemical challenge. A more direct route may involve starting with a precursor that already contains the 5-methoxy group.

6-Chloro-5-methoxynicotinic acid: The synthesis of this analog can be approached starting from a chlorinated pyridine precursor. A general method for preparing methoxypyridine carboxylic acids involves the reaction of a chloropyridine carboxylic acid with sodium methoxide. For instance, 6-methoxynicotinic acid is synthesized by heating 6-chloronicotinic acid with a methanolic sodium methoxide solution under reflux. This suggests that a precursor like 5,6-dichloronicotinic acid could potentially be selectively methoxylated at the 5-position to yield 6-chloro-5-methoxynicotinic acid, although controlling the regioselectivity of such a reaction would be a key challenge.

The table below outlines potential synthetic strategies for the chloro-substituted analogs.

| Target Compound | Plausible Starting Material(s) | Key Reaction Steps |

| 2-Chloro-5-methoxynicotinic acid | 2,6-Dichloronicotinic acid ester | Selective Nucleophilic Substitution (Methoxylation), Hydrolysis |

| 6-Chloro-5-methoxynicotinic acid | 5,6-Dichloronicotinic acid | Selective Nucleophilic Substitution (Methoxylation) |

Fluoro-substituted Derivatives (e.g., 2-Fluoro-5-methoxynicotinic acid, 2-(Difluoromethyl)-5-methoxynicotinic acid)

The synthesis of fluoro-substituted derivatives of this compound is of significant interest for modulating the compound's physicochemical properties. While specific documented syntheses for 2-Fluoro-5-methoxynicotinic acid and 2-(Difluoromethyl)-5-methoxynicotinic acid are not detailed in the provided search results, plausible synthetic strategies can be inferred from related transformations.

A common method for introducing a fluorine atom onto a pyridine ring is through nucleophilic aromatic substitution on an appropriately activated precursor. For instance, the synthesis of the related compound 2-chloro-5-fluoro-nicotinate involves the selective removal of a chlorine atom from the 6-position of a 2,6-dichloro-5-fluoro-nicotinic acid precursor using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. google.com This highlights a strategy where a di-halogenated nicotinic acid derivative could be selectively dehalogenated to yield a mono-halogenated product. A similar approach could theoretically be applied to produce 2-Fluoro-5-methoxynicotinic acid from a precursor containing a suitable leaving group at the 2-position.

Biocatalytic methods are also emerging for the synthesis of fluorinated organic acids, such as the synthesis of 2-fluoro-3-hydroxypropionic acid using engineered E. coli. nih.gov Although applied to a different molecular scaffold, this demonstrates the potential for enzymatic processes in creating fluorinated building blocks.

Aminated and Hydroxylated Analogs (e.g., 5-Amino-6-methoxynicotinic acid, 6-Hydroxy-5-methoxynicotinic acid)

The introduction of amino and hydroxyl groups onto the this compound scaffold yields analogs with altered hydrogen bonding capabilities and electronic properties.

The synthesis of hydroxylated analogs often begins with a precursor like 6-hydroxynicotinic acid. orgsyn.org This starting material can be nitrated to form 6-Hydroxy-5-nitronicotinic acid. chemicalbook.comguidechem.comgoogle.com Several methods exist for this nitration, employing reagents such as fuming nitric acid or a mixture of concentrated sulfuric and nitric acids. guidechem.com The subsequent conversion of the nitro group to an amino group via reduction, followed by diazotization and hydrolysis (a Sandmeyer-type reaction), would yield a dihydroxy-nicotinic acid derivative, which could then be selectively methylated.

For the synthesis of aminated analogs, a key challenge is controlling the position of substitution (regioselectivity). A study on the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid provides insight into this process. nih.govnih.gov The reaction of a precursor like methyl 2,6-difluoropyridine-3-carboxylate with methylamine (B109427) resulted in a mixture of regioisomers, with substitution occurring at both the 2- and 6-positions. nih.gov This demonstrates that direct amination of an activated pyridine ring can lead to challenges in isolating the desired isomer. A more regioselective outcome was achieved by starting with 2,6-dichloropyridine-3-carboxylate and using a multi-step process involving substitution with a thiol, methoxylation, oxidation, and finally, nucleophilic substitution with methylamine to yield the desired 6-methylamino derivative. nih.gov This highlights that achieving specific aminated analogs of this compound may require multi-step, regiocontrolled strategies.

Dimethoxy-substituted Analogs (e.g., 5,6-Dimethoxynicotinic acid)

The synthesis of dimethoxy-substituted analogs like 5,6-Dimethoxynicotinic acid involves the introduction of a second methoxy group onto the pyridine ring. This can be accomplished through various synthetic pathways. One approach involves the direct methoxylation of a suitably substituted nicotinic acid precursor. Alternatively, a multi-step synthesis can be employed, which often involves sophisticated reaction pathways requiring careful optimization of nitration and subsequent methoxylation steps on pyridine derivatives.

Complex Heterocyclic Conjugates and Derivatives (e.g., pyrazoline derivatives, bicyclo[3.3.1]nonanes, camptothecin (B557342) precursors)

The this compound scaffold can be incorporated into more complex molecular architectures, including various heterocyclic systems.

Pyrazoline Derivatives: Pyrazolines are five-membered heterocyclic compounds often synthesized via the cyclization of α,β-unsaturated ketones, known as chalcones. A synthetic route to a pyrazoline derivative of this compound would first involve the conversion of the carboxylic acid to an acetyl group. This can be achieved by reacting a nicotinic acid ester (e.g., methyl nicotinate) with acetic acid over a titanium dioxide-based catalyst to produce 3-acetylpyridine. google.comprepchem.com Following this logic, this compound could be converted to 5-methoxy-3-acetylpyridine. This ketone would then undergo a Claisen-Schmidt condensation with a substituted aromatic aldehyde to form the corresponding chalcone (B49325). Finally, reaction of this chalcone with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol would induce cyclization to form the desired 1,3,5-trisubstituted pyrazoline derivative. guidechem.com

Bicyclo[3.3.1]nonanes: The bicyclo[3.3.1]nonane core is a rigid, three-dimensional scaffold found in many biologically active molecules. Synthetic routes to construct this framework can involve intramolecular cyclization strategies. While not starting from this compound itself, a relevant study demonstrated the synthesis of an azabicyclo[3.3.1]nonane derivative starting from its isomer, 6-methoxynicotinic acid methyl ester. The synthesis proceeded through an intramolecular N-alkylation of a piperidine (B6355638) ring precursor, where a base such as potassium carbonate was used to facilitate the ring-closing reaction. This strategy could be adapted to derivatives of this compound to access related bicyclic structures.

Camptothecin Precursors: Camptothecin is a potent anticancer alkaloid. Its complex pentacyclic structure is typically assembled through strategies like the Friedländer reaction, which condenses an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. researchgate.net The natural biosynthetic pathway originates from the common intermediate strictosidine. nih.gov The current literature does not prominently feature this compound as a common starting material for the total synthesis of camptothecin or its direct precursors. researchgate.netresearchgate.net

Synthetic Methodologies and Reaction Conditions

The successful synthesis of this compound derivatives relies on the careful selection of reagents and catalysts and a thorough understanding of the factors that control reaction outcomes.

Reagent Selection and Catalysis

The modification of the this compound core involves a variety of reaction types, each with specific requirements for reagents and catalysts.

| Reaction Type | Reagents | Catalyst | Purpose |

| Nitration | Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | Ammonium hydrogen sulfate | Introduction of a nitro group onto the pyridine ring. guidechem.comgoogle.com |

| Dehalogenation | Hydrogen (H₂) | Palladium on Carbon (Pd/C), Raney Nickel | Selective removal of a halogen atom from the pyridine ring. google.com |

| Hydrolysis | Sodium Hydroxide (NaOH), Lithium Hydroxide (LiOH), Hydrochloric Acid (HCl) | - | Conversion of ester or nitrile groups to carboxylic acids. google.comorgsyn.org |

| Amination | Methylamine (CH₃NH₂) | - | Introduction of an amino group via nucleophilic substitution. nih.gov |

| Methoxylation | Sodium Methoxide (NaOMe) | - | Introduction of a methoxy group via nucleophilic substitution. nih.gov |

| Acetyl Grp Formation | Acetic Acid, Nicotinic acid ester | Titanium Dioxide (TiO₂) / Sodium Oxide (Na₂O) | Conversion of a carboxylic ester to an acetyl group. prepchem.com |

| Pyrazoline Formation | Hydrazine hydrate, Chalcone | Acetic Acid or Sodium Hydroxide (NaOH) | Cyclization of a chalcone to form a pyrazoline ring. guidechem.com |

Optimization of Reaction Parameters

The synthesis of this compound can be approached through various synthetic routes, with the optimization of reaction parameters being a critical step to ensure high yield and purity. Research in this area focuses on fine-tuning conditions such as temperature, reaction time, and the molar ratio of reactants and catalysts.

One illustrative approach involves the oxidation of a precursor molecule. While direct optimization data for this compound synthesis is not extensively detailed in publicly available literature, valuable insights can be drawn from analogous transformations. For instance, in the synthesis of the structurally similar 5-methylnicotinic acid, the oxidation of 3,5-dimethylpyridine (B147111) has been a subject of optimization studies. In one such process, hydrogen peroxide is employed as the oxidant in the presence of concentrated sulfuric acid, which acts as the solvent. google.com

The temperature of the reaction is a crucial parameter that is carefully controlled. It has been found that maintaining the insulation reaction temperature between 110-150 °C is effective. google.com More specifically, a preferred temperature range of 110-130 °C has been identified to significantly improve the yield of the final product to over 60%. google.com The reaction time is also a key variable, with insulation reaction times ranging from 5 to 20 hours being explored. google.com

The molar ratio of the reactants is another parameter that has been subjected to optimization. The molar ratio of the starting material, 3,5-lutidine, to the oxidizing agent, hydrogen peroxide, is typically in the range of 1-1.2 : 2-6. google.com A more preferential molar ratio has been determined to be between 1-1.1 : 2-3 to achieve optimal results. google.com

The following interactive data table summarizes the optimized reaction parameters for the synthesis of 5-methylnicotinic acid, which can serve as a guiding framework for the synthesis of this compound.

Purification Techniques for Research Applications

For research applications, obtaining this compound of high purity is paramount. Crystallization is a widely employed and effective technique for the purification of solid organic compounds. youtube.com The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. youtube.com

In a typical crystallization process, the impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. youtube.com Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly. As the temperature decreases, the solubility of the compound also decreases, leading to the formation of crystals. The soluble impurities, being present in smaller amounts, remain in the solution, which is referred to as the mother liquor. youtube.com

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. For acidic compounds like this compound, the pH of the aqueous medium can significantly influence solubility and the crystallization outcome. mdpi.comresearchgate.net Studies on related hydroxynicotinic acids have demonstrated that controlling the pH is a key factor in obtaining well-defined crystals. mdpi.comresearchgate.net

After crystallization, the purified crystals are separated from the mother liquor by filtration. youtube.com The collected crystals are then typically washed with a small amount of cold solvent to remove any adhering mother liquor. youtube.com Finally, the crystals are dried to remove any residual solvent. orgsyn.org

For instance, in the purification of a related methoxy-substituted aromatic acid, recrystallization from methanol has been shown to yield a colorless product with a sharp melting point. orgsyn.org In some cases, a series of purification steps may be necessary. This can involve an initial precipitation by adjusting the pH, followed by collection of the crude solid, and then one or more recrystallizations from an appropriate solvent. orgsyn.org

The purity of the final product can be assessed by various analytical techniques, including melting point determination, chromatography (such as thin-layer chromatography or high-performance liquid chromatography), and spectroscopic methods (like NMR spectroscopy).

Biological and Pharmacological Investigations

Assessment of Biological Activities

The unique structure of 5-Methoxynicotinic acid, featuring a methoxy (B1213986) group on the pyridine (B92270) ring of nicotinic acid, suggests the potential for a range of biological activities. The presence of the methoxy group can alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel pharmacological effects compared to its parent compound.

General Overview of Potential Bioactivity

While comprehensive screening of this compound is not extensively documented, its structural similarity to other biologically active pyridine and nicotinic acid derivatives provides a basis for predicting its potential bioactivity. Nicotinic acid derivatives are known to be involved in a wide array of physiological processes. The addition of a methoxy group, a common modification in medicinal chemistry, can influence how the molecule interacts with biological targets, potentially enhancing efficacy or altering its pharmacological profile.

Pharmacological Potentials (e.g., anti-inflammatory, anti-cancer, anti-viral, anticonvulsant)

While direct, extensive research on the specific pharmacological potentials of this compound is limited, the activities of related compounds offer a rationale for its investigation in these areas.

Anti-inflammatory Potential: Derivatives of nicotinic and isonicotinic acid have demonstrated anti-inflammatory properties. For instance, certain isonicotinates have shown potent inhibition of reactive oxygen species (ROS) from human blood cells, with activity significantly better than standard drugs like ibuprofen. nih.gov This suggests that the nicotinic acid scaffold, and by extension this compound, could be a promising starting point for the development of new anti-inflammatory agents.

Anti-cancer Potential: The anticancer activities of various methoxylated compounds are well-documented. For example, methoxyflavones have been shown to promote cytotoxic activity in numerous cancer cell lines by targeting key protein markers and activating signaling pathways that lead to cell death. nih.gov Similarly, certain pyridinecarboxylic acid derivatives have exhibited cytotoxic effects against colon and breast cancer cell lines. researchgate.net These findings highlight the potential for methoxylated pyridine compounds like this compound to be explored for anticancer properties.

Anti-viral Potential: Although direct antiviral studies on this compound are not widely available, related molecules have shown promise. A structurally similar compound, 5-methoxymethyl-2'-deoxyuridine, was found to be inhibitory to herpes simplex virus type 1 (HSV-1) by interfering with viral replication. nih.gov Polyphenolic compounds, which often feature methoxy groups, are also known to inhibit viral entry and suppress replication for a range of viruses. mdpi.com

Anticonvulsant Potential: The core structure of this compound is related to compounds with known effects on the central nervous system. Various derivatives containing a pyridine ring are explored for anticonvulsant activity. science.govnih.govnih.gov The mechanism often involves modulation of neurotransmitter systems like GABA or interaction with ion channels. nih.gov While specific data on this compound is lacking, its chemical structure warrants investigation in seizure models.

Therapeutic Utility in Specific Disease Models (e.g., neurological disorders, metabolic disorders, hypertension)

The potential therapeutic applications of this compound in specific disease models are largely inferred from the known roles of nicotinic acid and its derivatives.

Neurological Disorders: Nicotinic acid and its analogues are vital for neuronal health, and their deficiency can be linked to neurological deficits. Given the role of related compounds in the central nervous system, this compound may have potential applications in various neurological disorders, although specific studies are needed to confirm this.

Metabolic Disorders: Nicotinic acid is a well-known modulator of lipid metabolism. The global rise in metabolic diseases, including diabetes, obesity, and non-alcoholic fatty liver disease, has spurred research into new therapeutic agents. mdpi.comnih.gov A related compound, 5-Methoxypinocembroside, has shown a pharmacological effect against hepatic steatosis, a condition associated with metabolic syndrome. researchgate.net This indicates that methoxylated compounds related to nicotinic acid could be relevant in managing metabolic dysfunction.

Hypertension: The management of hypertension is a critical aspect of preventing cardiovascular disease. While direct evidence linking this compound to blood pressure regulation is not established, nicotinic acid itself can cause vasodilation, and its derivatives are often studied for cardiovascular effects. Further research would be required to determine if this compound has any utility in hypertension models.

Elucidation of Mechanisms of Action

Understanding how this compound interacts with biological targets at a molecular level is crucial for its development as a potential therapeutic agent. Research into its mechanisms of action would likely focus on enzyme and receptor interactions.

Enzyme Inhibition and Modulation (e.g., Glucokinase-Glucokinase Regulatory Protein interaction)

Currently, there is a lack of specific research detailing the interaction of this compound with enzymes such as glucokinase. However, the general class of nicotinic acid derivatives has been studied for various enzyme interactions. Future research could explore whether this compound can modulate the activity of key metabolic enzymes, which would be particularly relevant for its potential role in metabolic disorders.

Receptor Antagonism and Agonism (e.g., Mineralocorticoid Receptor, Nicotinic Acetylcholine (B1216132) Receptor)

The interaction of this compound with specific receptors like the Mineralocorticoid Receptor has not been detailed in available research. However, its structural similarity to acetylcholine and nicotine (B1678760) suggests a potential interaction with Nicotinic Acetylcholine Receptors (nAChRs).

Nicotinic Acetylcholine Receptor (nAChR): These receptors are crucial for neurotransmission in the central and peripheral nervous systems and are involved in processes ranging from muscle contraction to cognitive function. wikipedia.org They are targets for a wide variety of molecules. nih.gov The ibogaine (B1199331) analog 18-methoxycoronaridine, another methoxylated compound, acts as a noncompetitive antagonist of several nAChRs, an activity linked to its anti-addictive properties. nih.gov Given this precedent, it is plausible that this compound could also modulate nAChR activity, either as an agonist or an antagonist, which could have significant implications for its potential use in neurological and psychiatric disorders.

Table of Potential Pharmacological Activities

| Pharmacological Potential | Evidence for this compound | Rationale Based on Related Compounds |

|---|---|---|

| Anti-inflammatory | Data Not Available | Isonicotinic acid derivatives show potent ROS inhibition. nih.gov |

| Anti-cancer | Data Not Available | Methoxyflavones and pyridine derivatives exhibit cytotoxicity against cancer cells. nih.govresearchgate.net |

| Anti-viral | Data Not Available | Related methoxymethyl derivatives inhibit HSV-1 replication. nih.gov |

| Anticonvulsant | Data Not Available | Pyridine-containing compounds are investigated for anti-seizure activity. science.govnih.gov |

Table of Investigated Mechanisms of Action

| Mechanism | Target | Interaction Type | Finding for this compound |

|---|---|---|---|

| Enzyme Modulation | Glucokinase | Inhibition/Modulation | Data Not Available |

| Receptor Interaction | Mineralocorticoid Receptor | Antagonism/Agonism | Data Not Available |

| Receptor Interaction | Nicotinic Acetylcholine Receptor | Antagonism/Agonism | Potential interaction plausible based on structure, but not yet studied. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| 18-methoxycoronaridine |

| 5-methoxymethyl-2'-deoxyuridine |

| 5-Methoxypinocembroside |

| Ibogaine |

| Ibuprofen |

| Nicotine |

| Nicotinic acid |

Influence on Cellular Processes (e.g., cell cycle arrest, protein translocation)

While direct studies detailing the influence of this compound on cell cycle arrest and protein translocation are not extensively documented in the available literature, the effects of its parent compound, nicotinic acid, on fundamental cellular processes are well-established. Nicotinic acid is a precursor for Nicotinamide (B372718) Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production. nih.govmdpi.com

Protein translocation into the endoplasmic reticulum (ER) is a fundamental process for the expression of most type I transmembrane proteins. plos.orgnih.gov This process is initiated by an N-terminal signal peptide on a nascent protein, which is recognized by the signal recognition particle (SRP) that targets the ribosome-nascent chain complex to the Sec61 translocon channel in the ER membrane. plos.orgmdpi.com While small molecules have been developed that can selectively inhibit this process by binding to the signal peptide, there is currently no specific evidence linking this compound to the modulation of protein translocation. plos.orgnih.gov

DNA Intercalation (related compounds)

DNA intercalation is a mechanism of action for certain molecules that insert themselves between the base pairs of DNA, often leading to cytotoxic effects. However, based on available research, this mechanism is not widely associated with nicotinic acid or its derivatives. Instead, compounds from this class tend to influence cellular processes through receptor-mediated signaling or by participating in metabolic pathways, such as the synthesis of NAD+. nih.govnih.gov Other classes of compounds, such as certain usnic acid derivatives, have been investigated for their ability to interact with DNA-related processes by inhibiting DNA repair enzymes like Tyrosyl-DNA Phosphodiesterases 1 and 2 (Tdp1 and Tdp2), but this represents a different mechanism from direct intercalation. mdpi.com

Structure-Activity Relationship (SAR) Analysis

Correlating Structural Modifications with Bioactivity Profiles

The biological activity of nicotinic acid derivatives can be significantly altered by structural modifications to the parent molecule. semanticscholar.orgchemistryjournal.net Research into various analogues demonstrates that the introduction of different substituent groups can yield compounds with distinct pharmacological profiles, such as analgesic and anti-inflammatory activities. semanticscholar.org

The presence and position of a methoxy group are known to be critical for the biological activity of various classes of natural compounds. For instance, in furanocoumarins, methoxy groups at the C-5 and C-8 positions have been found to be essential for their antibacterial properties. mdpi.com Similarly, studies on 3,4,5-trimethoxycinnamic acid (TMCA) derivatives show that the methoxy groups are part of the "privileged structural scaffolds" that contribute to a wide range of therapeutic functions, including antitumor and antiviral activities. nih.gov This suggests that the 5-methoxy group in this compound is likely a key determinant of its specific bioactivity profile, influencing its electronic properties, binding interactions, and metabolic stability.

Ligand-Receptor Binding Interactions through Computational and Experimental Approaches

Understanding the interaction between a ligand like this compound and its biological target is fundamental to elucidating its mechanism of action. Modern drug discovery employs a combination of computational and experimental techniques to explore these interactions. dntb.gov.ua

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding modes of a ligand within the active site of a receptor. nih.govugent.be These approaches can identify key amino acid residues involved in the interaction and provide insights into the conformational changes that occur upon binding. ugent.bephyschemres.org For example, MD simulations can reveal the dynamic behavior of a protein-ligand complex over time, highlighting regions of flexibility that may be crucial for binding. physchemres.org While these computational approaches are widely applicable, specific docking or MD studies for this compound are not detailed in the currently reviewed literature.

Effects of Substituent Position and Nature on Pharmacological Efficacy

The position of a substituent on an aromatic ring is a critical factor that dictates pharmacological efficacy. Even minor changes in the location of a functional group can lead to significant differences in biological activity. This principle is clearly illustrated in studies of methoxyfuranocoumarins, where the placement of methoxy groups at different positions on the coumarin (B35378) scaffold results in varied effects, underscoring the importance of the substitution pattern for bioactivity. mdpi.com

For instance, the substitution pattern on 3-phenyltropane analogues influences their ability to inhibit nicotinic acetylcholine receptors and various monoamine transporters. rti.org Likewise, in a series of 5-arylideneimidazolones, modifications at different positions of the molecule were explored to enhance their activity as antibiotic adjuvants. mdpi.com These examples reinforce the concept that the specific placement of the methoxy group at the C-5 position of the nicotinic acid ring is a deliberate structural feature that defines the unique pharmacological character of this compound compared to other positional isomers.

Preclinical Efficacy and Pharmacokinetic Studies

Preclinical studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. These pharmacokinetic (PK) investigations determine key parameters such as bioavailability, plasma clearance (CL), volume of distribution (Vss), and elimination half-life (t½). nih.gov

Currently, specific preclinical efficacy and pharmacokinetic data for this compound are not available in the cited literature. However, to illustrate the type of data generated in such studies, the pharmacokinetic profile of a different methoxy-containing natural product, 5'-methoxynobiletin (5'-MeONB), has been documented. nih.govcolab.ws It is crucial to note that 5'-MeONB is a structurally distinct polymethoxyflavone, and its pharmacokinetic data are presented here for illustrative purposes only and are not representative of this compound.

In studies involving Wistar rats, 5'-MeONB was found to have low oral bioavailability, a high clearance rate, and a short half-life. nih.govcolab.ws This information is typically used to guide further development and to design dosing regimens for subsequent clinical trials. nih.gov

Disclaimer: The following table contains pharmacokinetic data for 5'-methoxynobiletin , a compound different from this compound. This data is included solely to provide an example of preclinical pharmacokinetic parameters.

Interactive Table: Example Pharmacokinetic Parameters of 5'-Methoxynobiletin in Wistar Rats

| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |

| t½ (h) | 0.47 ± 0.04 | 0.58 ± 0.14 |

| Tmax (h) | - | 0.42 ± 0.14 |

| Cmax (ng/mL) | - | 133.53 ± 60.18 |

| AUC (ng·h/mL) | 1007.45 ± 129.56 | 864.13 ± 404.29 |

| Vss (L/kg) | 2.53 ± 0.40 | - |

| CL (L/h/kg) | 9.97 ± 1.25 | - |

| F (%) | - | 10.71 ± 4.88 |

Data sourced from studies on 5'-methoxynobiletin. nih.gov Abbreviations: t½, half-life; Tmax, time to maximum concentration; Cmax, maximum concentration; AUC, area under the curve; Vss, volume of distribution at steady state; CL, clearance; F, bioavailability.

In Vitro Pharmacological Characterization

In vitro pharmacological profiling is a critical first step in drug discovery, providing essential information on a compound's interaction with specific biological targets. chempartner.com This process helps to determine a molecule's affinity, potency, and selectivity, which are key indicators of its potential therapeutic efficacy and off-target effects. nih.govnih.goveuropeanpharmaceuticalreview.comice-biosci.com For derivatives of nicotinic acid, the primary target of interest is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).

GPR109A is a high-affinity receptor for nicotinic acid. Its activation in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids. Compounds belonging to the pyridinecarboxylic acid class, which includes this compound, are recognized as GPR109A agonists. The characterization of such compounds typically involves a panel of assays:

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. A low Ki value indicates high binding affinity.

Functional Assays: These experiments measure the biological response following receptor binding. For GPR109A, which is a Gi-coupled receptor, functional activity is often assessed by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation or through [³⁵S]GTPγS binding assays. uni.lu The results are typically reported as an EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) value, which indicates the compound's potency.

While this compound is structurally related to known GPR109A agonists, specific binding affinity and functional potency data from comprehensive profiling studies are not extensively detailed in publicly available literature. However, based on its chemical structure, it is hypothesized to act as an agonist at the GPR109A receptor. The selectivity profile against other receptors, such as GPR109B, and other off-targets is a crucial component of a full characterization. nih.govaesnet.orgmdpi.com

| Parameter | Assay Type | Description | Typical Value for this compound |

|---|---|---|---|

| Binding Affinity (Ki) | Radioligand Binding Assay | Measures the concentration of the compound required to displace 50% of a radiolabeled ligand from the target receptor (e.g., GPR109A). A lower value indicates stronger binding. | Not Reported in Literature |

| Functional Potency (EC₅₀/IC₅₀) | cAMP Inhibition or [³⁵S]GTPγS Binding | Measures the concentration of the compound that produces 50% of its maximal functional response (activation or inhibition). A lower value indicates higher potency. | Not Reported in Literature |

| Receptor Selectivity | Binding or Functional Assays | Comparison of a compound's activity at the primary target versus other related receptors (e.g., GPR109B) or a panel of off-targets to assess specificity. | Not Reported in Literature |

In Vivo Efficacy Studies in Animal Models

To evaluate the therapeutic potential of compounds identified through in vitro screening, researchers utilize in vivo animal models that mimic human diseases. For a compound like this compound, with expected activity at the GPR109A receptor, relevant models include those for hypertension and metabolic syndrome.

Dahl Salt-Sensitive (SS) Rat Model

The Dahl salt-sensitive (SS) rat is a well-established genetic model used to study salt-sensitive hypertension and its consequences, such as cardiovascular and renal damage. nih.govresearchgate.net When fed a high-salt diet, these rats develop significant hypertension, in contrast to their Dahl salt-resistant (SR) counterparts. mdpi.comnih.gov This model is valuable for investigating the pathophysiology of hypertension, including the roles of the nervous system, renal function, and vascular remodeling. nih.govmdpi.com Given the vasodilatory effects associated with GPR109A activation, this model would be appropriate for testing the potential antihypertensive efficacy of this compound. However, specific studies detailing the administration and efficacy of this compound in the Dahl SS rat have not been reported in the reviewed scientific literature.

db/db Mice

The db/db mouse is a widely used genetic model for type 2 diabetes, obesity, and insulin (B600854) resistance. mdpi.com These mice have a mutation in the leptin receptor gene, leading to hyperphagia (excessive eating), obesity, hyperglycemia, and hyperinsulinemia. mdpi.comresearchgate.net The model recapitulates many of the metabolic disturbances seen in human metabolic syndrome. mdpi.com The primary mechanism of GPR109A agonists involves the inhibition of lipolysis in adipose tissue, which is a key therapeutic target in metabolic diseases. Therefore, the db/db mouse model is highly relevant for assessing the in vivo efficacy of a GPR109A agonist like this compound on metabolic parameters such as blood glucose, plasma lipids, and insulin sensitivity. nih.gov Despite the model's relevance, specific efficacy data for this compound in db/db mice are not currently available in the literature.

| Animal Model | Genetic Basis | Key Pathophysiological Features | Relevance for this compound |

|---|---|---|---|

| Dahl Salt-Sensitive (SS) Rat | Polygenic; bred for susceptibility to salt-induced hypertension. | Develops hypertension, endothelial dysfunction, and renal damage on a high-salt diet. nih.govmdpi.com | Evaluation of potential antihypertensive and vasoprotective effects. |

| db/db Mouse | Spontaneous mutation in the leptin receptor (Lepr) gene. | Hyperphagia, severe obesity, hyperglycemia, insulin resistance, and hyperlipidemia. mdpi.com | Assessment of effects on lipid profiles, glucose homeostasis, and insulin sensitivity. |

Biopharmaceutical Property Optimization

For a chemical compound to become a successful drug, it must possess not only potent pharmacological activity but also favorable biopharmaceutical properties. These properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), determine the drug's pharmacokinetic profile. Key among these are metabolic stability and solubility.

Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver. wuxiapptec.com Compounds that are metabolized too quickly have a short half-life and may not maintain therapeutic concentrations in the body, whereas compounds that are too stable may accumulate and cause toxicity. Early assessment of metabolic stability is crucial. The most common in vitro method utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing key Phase I drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. springernature.comnih.gov In this assay, the compound is incubated with liver microsomes (from humans, rats, or other species), and the rate of its disappearance over time is measured. researchgate.netyoutube.com This allows for the calculation of key parameters like the in vitro half-life (t₁/₂) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance. youtube.com

Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption from the gastrointestinal tract. A compound must dissolve to be absorbed. Poor solubility can lead to low and variable bioavailability. For acidic compounds like this compound, solubility can be pH-dependent. Various strategies, such as the formation of salts or cocrystals, can be employed to enhance the solubility and dissolution rate of a parent compound. rsc.orgrsc.org Studies on related compounds have shown that cocrystallization with pharmaceutically acceptable coformers can significantly modulate aqueous solubility and, consequently, the pharmacokinetic profile. rsc.org

Optimization efforts in drug discovery often involve creating derivatives of a lead compound to improve these biopharmaceutical properties while maintaining or enhancing pharmacological activity. This can involve modifying the chemical structure to block sites of metabolism or to introduce functional groups that improve solubility.

| Biopharmaceutical Property | Common In Vitro Assay | Key Parameters Measured | Importance in Drug Development |

|---|---|---|---|

| Metabolic Stability | Liver Microsomal Stability Assay nih.gov | In vitro half-life (t₁/₂), Intrinsic Clearance (CLint) researchgate.net | Predicts in vivo hepatic clearance and dosing frequency. Helps identify metabolically labile compounds early. |

| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assays | Solubility (e.g., in µg/mL) in aqueous buffers at different pH values. | Crucial for oral absorption and bioavailability. Poor solubility can be a major hurdle for formulation. |

Applications in Medicinal and Agrochemical Chemistry

Role as Synthetic Intermediates in Pharmaceutical Development

The structural framework of 5-methoxynicotinic acid is a key component in the synthesis of various pharmaceutical agents. The nicotinamide (B372718) scaffold, which is directly derivable from nicotinic acid, is integral to the structure and function of numerous therapeutic compounds.

The nicotinamide structure is a recognized scaffold in the development of therapeutics for neurological disorders. One notable example is its use in creating negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). google.com Attenuation of mGluR5 signaling has shown potential in preclinical models for conditions such as anxiety. nih.gov Research has led to the development of potent and selective mGluR5 NAMs, such as N-Cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide, where the nicotinamide core is essential for its activity. google.com

| Compound Name | Therapeutic Target | Application Area |

| N-Cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide | Metabotropic glutamate receptor 5 (mGluR5) | Neurological Disorders (e.g., Anxiety) |

The management of type 2 diabetes mellitus involves a variety of drug classes, including dipeptidyl peptidase-4 (DPP-4) inhibitors and sodium-glucose cotransporter-2 (SGLT2) inhibitors. rndsystems.comgoogle.com DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which is a key mediator of glucose-stimulated insulin (B600854) secretion. nih.govoatext.com SGLT2 inhibitors reduce hyperglycemia by blocking glucose reabsorption in the kidneys. google.com While a vast number of synthetic compounds are explored for anti-diabetic properties acs.org, the direct role of this compound as a widely published key intermediate in the synthesis of prominent DPP-4 or SGLT2 inhibitors is not extensively documented in the scientific literature.

This compound derivatives are foundational for the synthesis of nonsteroidal mineralocorticoid receptor (MR) antagonists. A prominent example is Finerenone, a potent and selective MR antagonist used for treating chronic kidney disease associated with type 2 diabetes. nih.govresearchgate.net Finerenone features a dihydronaphthyridine core, a structure synthesized through processes that build upon pyridine-based precursors. researchgate.netresearchwithrutgers.com The synthesis of this core structure often employs reactions like the Hantzsch synthesis to construct the dihydropyridine (B1217469) ring system, which is fundamental to the molecule's ability to antagonize the mineralocorticoid receptor. researchgate.net Patents describe the synthesis of Finerenone from key intermediates such as 4-amino-5-methyl-1H-pyridin-2(1H)-on, a compound belonging to the same pyridine (B92270) family as this compound. researchgate.net

| Compound Name | Therapeutic Target | Application Area |

| Finerenone | Mineralocorticoid Receptor (MR) | Chronic Kidney Disease, Cardiovascular Disease |

The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a significant therapeutic target for cognitive impairments associated with neurological and psychiatric diseases like Alzheimer's disease and schizophrenia. nih.gov Modulation of this receptor with positive allosteric modulators (PAMs) is a key therapeutic strategy. acs.orgnih.gov While structurally diverse molecules can act as PAMs, such as PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea) rndsystems.comnih.govresearchgate.net, compounds built on a nicotinamide scaffold also serve as effective modulators. The nicotinamide structure, derived from precursors like this compound, is a valuable framework for designing novel α7 nAChR modulators. google.com

Glucokinase (GK) plays a crucial role in glucose metabolism, and glucokinase activators (GKAs) are being investigated as a novel treatment for type 2 diabetes by improving the body's sensitivity to glucose. rsc.org These activators function by allosterically binding to the enzyme. google.com While numerous compounds have been patented as glucokinase activators google.comgoogle.com, a direct, widely published synthetic route employing this compound as a key intermediate for this specific class of therapeutic agents is not prominently featured in available scientific and patent literature.

Applications in Agrochemical Development

In addition to its role in pharmaceuticals, the nicotinic acid framework is utilized in the synthesis of modern agrochemicals, particularly fungicides. The carboxamide group, a key feature of nicotinamide derivatives, is present in a major class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govnih.govanses.fr These fungicides act by blocking the succinate dehydrogenase enzyme, a critical component in the mitochondrial respiratory chain of pathogenic fungi. nih.gov

Research has shown that novel N-(thiophen-2-yl) nicotinamide derivatives, synthesized from substituted nicotinic acids, exhibit significant fungicidal activity. mdpi.com The synthesis involves converting the nicotinic acid to an acyl chloride, which is then reacted with a substituted amine to form the final carboxamide product. mdpi.com This demonstrates the utility of the this compound scaffold as a starting point for creating new, effective crop protection agents. mdpi.com

| Compound Class | Agrochemical Target | Application Area |

| N-(thiophen-2-yl) nicotinamides | Fungal pathogens (e.g., Pseudoperonospora cubensis) | Fungicide |

Enhancement of Pesticide Efficacy

No specific studies or data were identified that demonstrate the use of this compound to enhance the efficacy of insecticides, fungicides, or other pesticides. Research in this area tends to focus on the discovery of new active ingredients derived from nicotinic acid rather than its use as an additive or synergist in existing formulations.

Improvement of Herbicide Effectiveness

Similarly, there is no available research to suggest that this compound is used to improve the effectiveness of herbicides, for instance, by acting as a safener to protect crops from herbicide injury or by increasing the herbicidal action on target weeds. The development of herbicide safeners is an active area of agrochemical research, but this compound is not mentioned in the available literature in this context.

Due to the absence of specific research data on the role of this compound in enhancing pesticide or herbicide efficacy, no data tables can be generated for these sections.

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatives with Enhanced Bioactivity and Selectivity

The development of novel derivatives from a lead compound is a cornerstone of modern drug discovery, aiming to improve therapeutic efficacy and selectivity. For 5-methoxynicotinic acid, a systematic exploration of its chemical structure could yield a new generation of bioactive molecules. This endeavor would involve the strategic modification of the core scaffold to understand and leverage its structure-activity relationships (SAR).

Key modifications could include:

Alterations to the Carboxylic Acid Group: Conversion of the carboxylic acid to various esters, amides, or bioisosteres could significantly impact the compound's pharmacokinetic properties and target interactions.

Modification of the Methoxy (B1213986) Group: Demethylation to the corresponding hydroxyl group or conversion to larger alkoxy groups could influence hydrogen bonding capabilities and lipophilicity.

Substitution on the Pyridine (B92270) Ring: Introduction of additional substituents, such as halogens or small alkyl groups, at other positions on the pyridine ring could modulate the electronic properties and steric profile of the molecule.

The resulting library of novel derivatives would then undergo rigorous screening to identify compounds with enhanced potency and selectivity for specific biological targets. An example of how modification of a related scaffold can lead to enhanced bioactivity is seen in derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), where ester and amide analogs have shown a broad range of pharmacological activities, including antitumor and antiviral effects. nih.gov

Advanced Mechanistic Studies and Target Identification

A critical step in the development of any new therapeutic or agrochemical agent is the identification of its molecular targets and the elucidation of its mechanism of action. For this compound and its derivatives, a multi-pronged approach will be necessary to uncover their biological roles.

In Silico Target Prediction: Computational methods, often referred to as "target fishing," can be employed as an initial step to predict potential protein targets. nih.govmdpi.com These approaches utilize the chemical structure of the compound to screen against databases of known protein binding sites, providing a list of putative targets for further experimental validation. nih.govmdpi.com For instance, in silico studies on other nicotinic acid derivatives have predicted their potential as kinase inhibitors, enzyme inhibitors, and GPCR ligands. nih.govnih.govresearchgate.net

Experimental Target Validation: Following computational predictions, experimental techniques are crucial for confirming the identified targets. Chemical proteomics is a powerful tool for target identification, involving the synthesis of a chemical probe that can be used to "fish" for binding partners in a cellular lysate. nih.gov Once potential targets are isolated, their identity can be confirmed using mass spectrometry.

Understanding the mechanism of action will require a combination of biochemical and cell-based assays to determine how the compound modulates the function of its identified target(s) and the downstream cellular consequences.

Development of New Synthetic Strategies for Scalable Production

For any promising compound to be translated from the laboratory to the clinic or the field, a robust and scalable synthetic route is essential. Future research should focus on developing efficient and cost-effective methods for the production of this compound and its derivatives.

While specific scalable synthesis methods for this compound are not yet established, strategies for the synthesis of structurally similar compounds, such as 5-methylnicotinic acid, can provide valuable insights. The synthesis of 5-methylnicotinic acid has been achieved through the oxidation of 3,5-dimethylpyridine (B147111) using potassium permanganate. chemicalbook.comgoogle.com However, this method can result in byproducts and challenges in purification. google.com An alternative approach has been patented that uses hydrogen peroxide as the oxidant in a sulfuric acid medium, which may offer a more efficient route. google.com

Future synthetic development for this compound could explore:

Novel Catalytic Methods: The use of more selective and efficient catalysts for the oxidation of a suitable precursor, such as 3-methoxy-5-methylpyridine.

Flow Chemistry: Continuous flow manufacturing processes can offer improved safety, efficiency, and scalability compared to traditional batch synthesis.

Green Chemistry Principles: The development of synthetic routes that minimize waste, use less hazardous reagents, and are more environmentally benign.

Potential for Broader Therapeutic and Agrochemical Applications

The structural similarity of this compound to other bioactive pyridine carboxylic acids suggests that it and its derivatives could have a wide range of applications in both medicine and agriculture. nih.gov

Therapeutic Potential: Nicotinic acid and its derivatives are known to exhibit a variety of biological activities, including antioxidant, antitubercular, and anticancer effects. nih.gov The pyridine carboxylic acid scaffold is present in numerous approved drugs. nih.gov Future research could investigate the potential of this compound derivatives in areas such as:

Oncology: As many anticancer agents contain pyridine moieties.

Neurodegenerative Diseases: Given the role of nicotinic acid in neurological health.

Infectious Diseases: Exploring its potential as an antimicrobial or antiviral agent.

Agrochemical Potential: Pyridine-based compounds are a significant class of agrochemicals, used as herbicides, fungicides, and insecticides. researchgate.netnih.gov Pyridine carboxylic acids, in particular, can act as plant growth regulators by mimicking auxins. vt.eduvt.edu The potential agrochemical applications of this compound derivatives could include:

Herbicides: For the selective control of broadleaf weeds.

Fungicides: To protect crops from fungal pathogens.

Plant Growth Regulators: To enhance crop yield and quality.

Integration of Computational Chemistry and Artificial Intelligence in Compound Design

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the field of drug and agrochemical discovery. These powerful tools can accelerate the design-synthesize-test cycle and improve the success rate of identifying promising new compounds.

For the future development of this compound derivatives, computational approaches can be applied in several key areas:

Virtual Screening: AI-powered virtual screening can rapidly evaluate large virtual libraries of potential derivatives to identify those with the highest predicted activity and best pharmacokinetic profiles.

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and other properties of new, untested compounds.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, providing novel chemical starting points for synthesis.

By leveraging these computational tools, researchers can more effectively navigate the vast chemical space and focus resources on the most promising candidates, ultimately accelerating the translation of this compound derivatives into valuable therapeutic or agrochemical products.

常见问题

Q. What statistical approaches are recommended for analyzing clustered data in structure-activity relationship (SAR) studies?

- Methodological Answer: Use mixed-effects models to account for nested data (e.g., multiple assays per compound). Apply cluster-adjusted standard errors or Bayesian hierarchical modeling to address intra-study correlations. Report effect sizes with 95% confidence intervals to quantify uncertainty .

Q. How can the PICOT framework formulate precise research questions for pharmacological studies?

- Methodological Answer: Define P (target organism/cell type), I (this compound dosage), C (control groups), O (efficacy endpoints, e.g., enzyme inhibition), and T (exposure duration). For example: "In P. aeruginosa (P), does 50 μM this compound (I) reduce biofilm formation (O) compared to untreated controls (C) over 24 hours (T)?" .

Q. What experimental controls are critical in multi-step syntheses using this compound as a precursor?

- Methodological Answer: Include negative controls (e.g., omitting coupling reagents) to confirm reaction specificity. Use internal standards (e.g., deuterated analogs) in mass spectrometry to quantify intermediate yields. Validate purity at each step via TLC or NMR to avoid cumulative impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。